molecular formula C12H19Cl2N3O B2592609 [4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride CAS No. 1286265-79-9

[4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride

Cat. No.: B2592609
CAS No.: 1286265-79-9
M. Wt: 292.2
InChI Key: HXLUHOADMRFJHJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride is a chemical compound that features a piperidine ring and a pyridine ring connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method includes the use of reductive amination, where a piperidine derivative is reacted with a pyridine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride involves its interaction with specific molecular targets within cells. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride
  • 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride

Uniqueness

What sets 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride apart from similar compounds is its specific structural configuration, which may confer unique binding properties and biological activities. This uniqueness makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11;;/h1-2,5-6,10H,3-4,7-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLUHOADMRFJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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